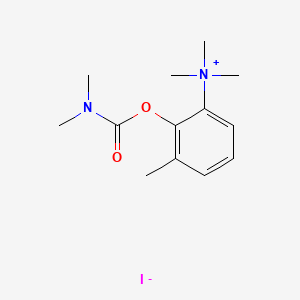
2,3-diphenylpyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylpyridine Hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered ring containing one nitrogen atom, which is a significant scaffold in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyridine Hydrochloride typically involves the reaction of pyridine derivatives with phenyl-containing reagents. One common method is the cross-coupling reaction of aryl halides with pyridine derivatives in the presence of palladium catalysts . Another approach involves the use of Grignard reagents to introduce phenyl groups at specific positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
2,3-Diphenylpyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Pyridine: The parent compound with a simpler structure.
Dihydropyridine: A reduced form of pyridine with different chemical properties.
Piperidine: A saturated six-membered ring containing nitrogen, with significant biological activity.
Uniqueness: This structural modification distinguishes it from other pyridine derivatives and contributes to its specific properties and uses .
Properties
Molecular Formula |
C17H14ClN |
|---|---|
Molecular Weight |
267.8 g/mol |
IUPAC Name |
2,3-diphenylpyridine;hydrochloride |
InChI |
InChI=1S/C17H13N.ClH/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15;/h1-13H;1H |
InChI Key |
VAMKZSUFOBRWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


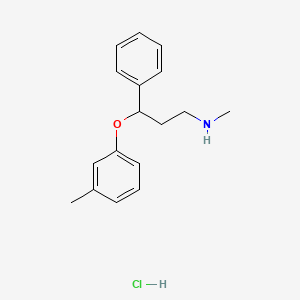
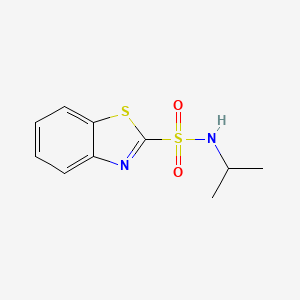
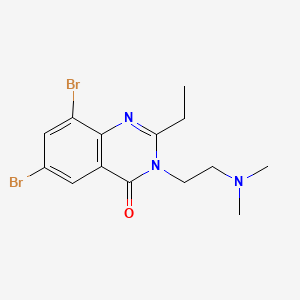
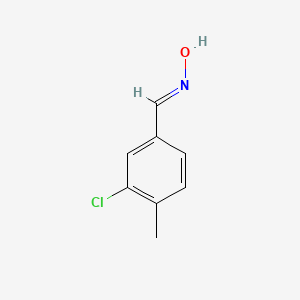
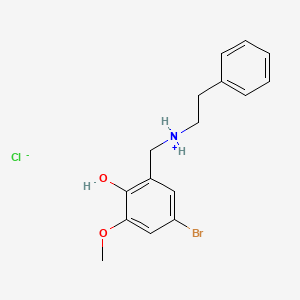
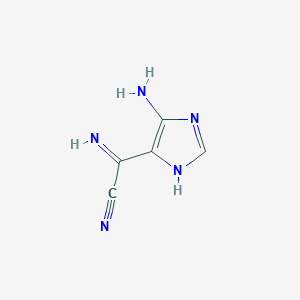
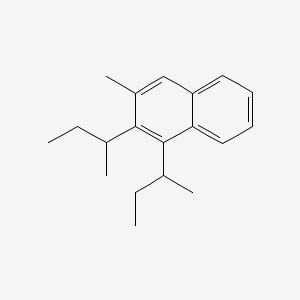
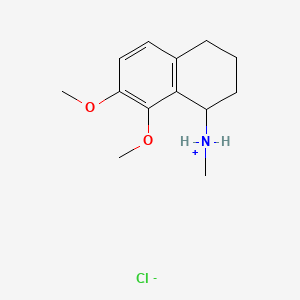
![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)
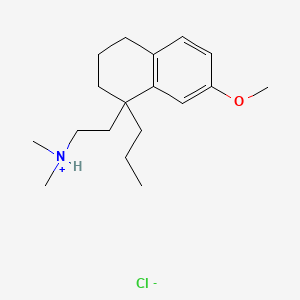
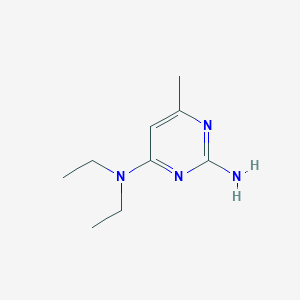
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
